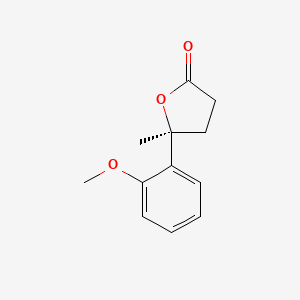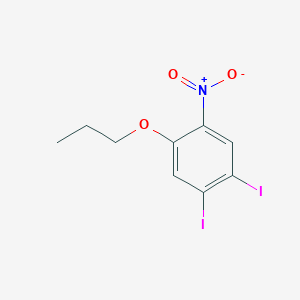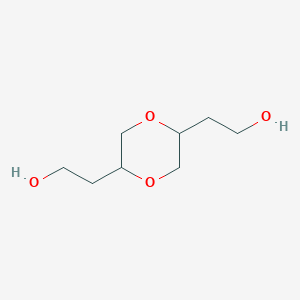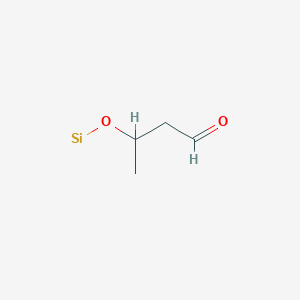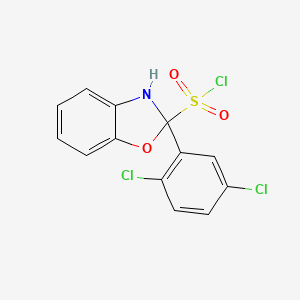
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride is a complex organic compound that features a benzoxazole ring substituted with a sulfonyl chloride group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of an appropriate precursor to form the benzoxazole ring, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of automated systems can also reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, nucleophiles like amines, and catalysts like palladium for coupling reactions. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or inhibitor in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary widely and are typically determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride
- 2-(2,6-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride
- 2-(3,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride
Uniqueness
2-(2,5-Dichlorophenyl)-2,3-dihydro-1,3-benzoxazole-2-sulfonyl chloride is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to differences in biological activity and chemical properties compared to its isomers.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and makes it a valuable building block for the synthesis of more complex molecules. Further research into its properties and applications could lead to new discoveries and advancements in multiple fields.
Properties
CAS No. |
922187-14-2 |
|---|---|
Molecular Formula |
C13H8Cl3NO3S |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-3H-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C13H8Cl3NO3S/c14-8-5-6-10(15)9(7-8)13(21(16,18)19)17-11-3-1-2-4-12(11)20-13/h1-7,17H |
InChI Key |
NAQMCEVZKZJYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(O2)(C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
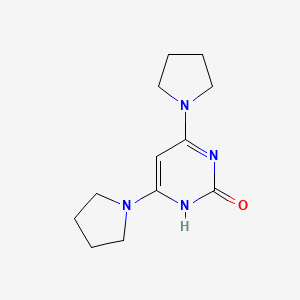
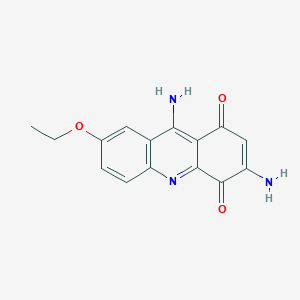

![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)
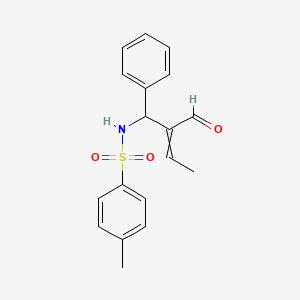

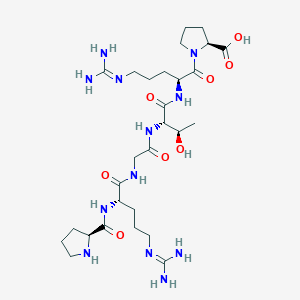
![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)

